molecular formula C14H10Cl2O2 B1333733 4-(Benzyloxy)-3,5-dichlorobenzaldehyde CAS No. 289662-11-9

4-(Benzyloxy)-3,5-dichlorobenzaldehyde

Cat. No.: B1333733
CAS No.: 289662-11-9
M. Wt: 281.1 g/mol
InChI Key: MOEUXDGQMNVPHZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dichlorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzyloxy group and two chlorine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3,5-dichlorobenzaldehyde with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3,5-dichlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3,5-dichlorobenzoic acid.

    Reduction: 4-(Benzyloxy)-3,5-dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3,5-dichlorobenzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

    Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dichlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy and dichloro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)benzyl chloride
  • 3,5-Dichlorobenzaldehyde

Uniqueness

4-(Benzyloxy)-3,5-dichlorobenzaldehyde is unique due to the combination of the benzyloxy group and two chlorine atoms on the benzaldehyde core. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of chlorine atoms can enhance its electrophilic nature, making it more reactive in substitution reactions.

Properties

IUPAC Name

3,5-dichloro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEUXDGQMNVPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381991
Record name 4-(benzyloxy)-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289662-11-9
Record name 4-(benzyloxy)-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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